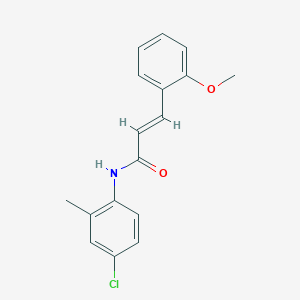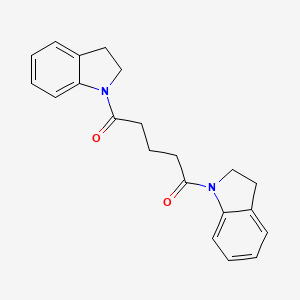
1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline involves multi-step organic reactions, including aldol condensation and Michael addition reactions. For example, 1,3,5-triaryl-1,5-pentanediones can be obtained via a sequential aldol condensation and Michael addition reaction catalyzed by morpholine in ionic liquids, highlighting a methodology that may be applicable to the synthesis of 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline by modifying the starting materials and reaction conditions (Leilei Lu et al., 2006).
Molecular Structure Analysis
The molecular structure of diindoline derivatives and related compounds can be extensively characterized using spectroscopic techniques such as NMR and X-ray diffraction. Diiminoisoindoline (DII) derivatives, for instance, show intense π → π* transitions in the UV-visible region, indicating conjugated systems that could be present in the 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline structure. The electronic structures of these compounds have been investigated using cyclic voltammetry and density functional theory (DFT), providing insights into their molecular orbitals (Yuriy V. Zatsikha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pentanediol derivatives typically explore their reactivity towards forming polymeric or macrocyclic structures. For example, pentanediol has been used as a monomer in the synthesis of biobased polyesters, demonstrating its reactivity and potential utility in creating larger, more complex structures (Jing-Ying Lu et al., 2019).
Physical Properties Analysis
The physical properties of compounds structurally related to 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline, such as solubility, melting point, and crystallinity, can be inferred from studies on similar molecules. For instance, the physical properties of biobased 1,5-pentanediol and its derivatives have been studied, revealing insights into their crystallizability and thermal behavior, which could be relevant for understanding the physical behavior of 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline (Jing-Ying Lu et al., 2017).
Propiedades
IUPAC Name |
1,5-bis(2,3-dihydroindol-1-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20(22-14-12-16-6-1-3-8-18(16)22)10-5-11-21(25)23-15-13-17-7-2-4-9-19(17)23/h1-4,6-9H,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEWNGATKVTQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,5-Dioxo-1,5-pentanediyl)diindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)
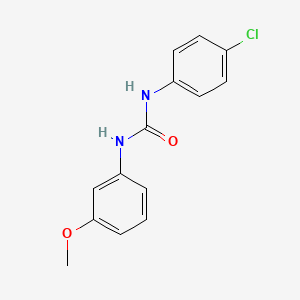
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5635609.png)
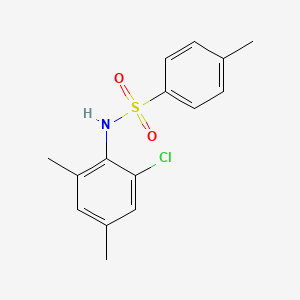
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5635620.png)
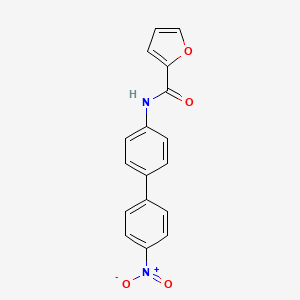
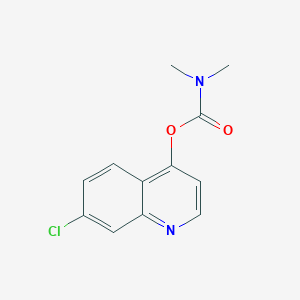
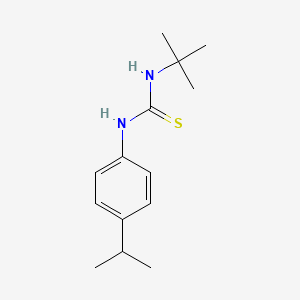
![N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]acetamide](/img/structure/B5635655.png)
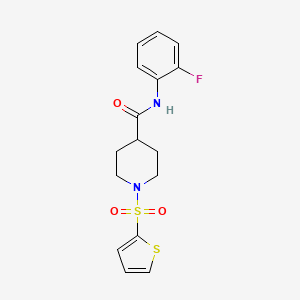
![1-methyl-4-(4-morpholinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5635667.png)
![2-(2-fluorophenyl)-N-{2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}acetamide](/img/structure/B5635670.png)
